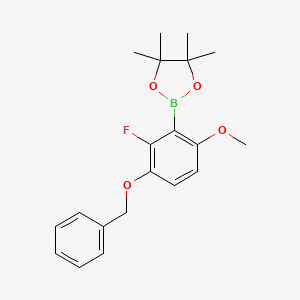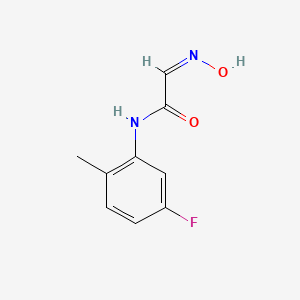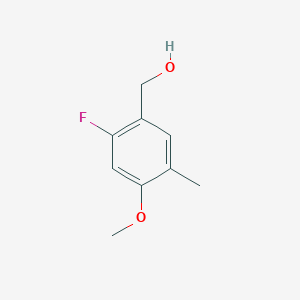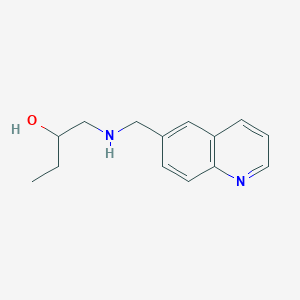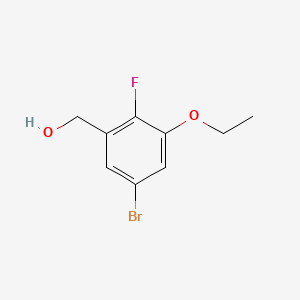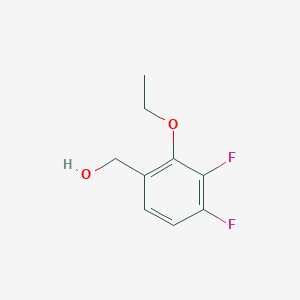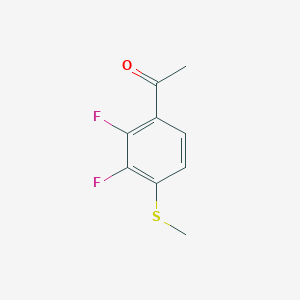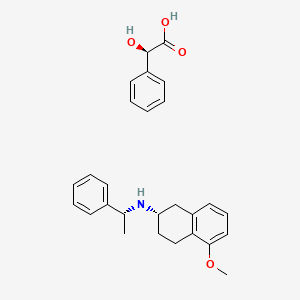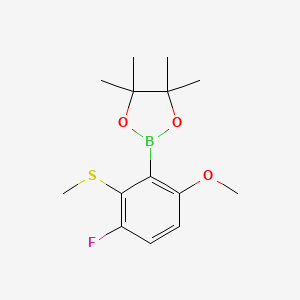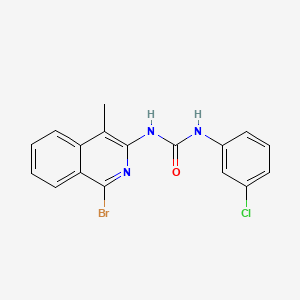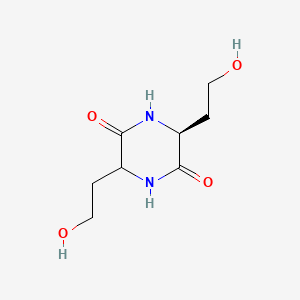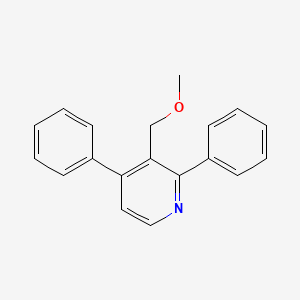
3-(Methoxymethyl)-2,4-diphenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-2,4-diphenylpyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of methoxymethyl and diphenyl groups in the structure of this compound imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-2,4-diphenylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diphenylpyridine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethyl)-2,4-diphenylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 3-(Formylmethyl)-2,4-diphenylpyridine or 3-(Carboxymethyl)-2,4-diphenylpyridine.
Reduction: Formation of 3-(Methoxymethyl)-2,4-diphenylpiperidine.
Substitution: Formation of halogenated derivatives or other substituted pyridine compounds.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-2,4-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)-2,4-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, while the diphenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diphenylpyridine: Lacks the methoxymethyl group, resulting in different chemical reactivity and biological activity.
3-(Hydroxymethyl)-2,4-diphenylpyridine: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.
3-(Methoxymethyl)-2,4-diphenylpiperidine: The reduced form of the pyridine derivative, with different pharmacological properties.
Uniqueness
3-(Methoxymethyl)-2,4-diphenylpyridine is unique due to the presence of both methoxymethyl and diphenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H17NO |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-2,4-diphenylpyridine |
InChI |
InChI=1S/C19H17NO/c1-21-14-18-17(15-8-4-2-5-9-15)12-13-20-19(18)16-10-6-3-7-11-16/h2-13H,14H2,1H3 |
Clave InChI |
OYTITOIBZOWTEH-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=CN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


